molecular formula C8H3F3O2S2 B1453477 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid CAS No. 1193388-63-4

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid

Cat. No.: B1453477
CAS No.: 1193388-63-4
M. Wt: 252.2 g/mol
InChI Key: LHUIOKSVKKVJAG-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid is a chemical compound with the molecular formula C8H3F3O2S2 and a molecular weight of 252.23 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a thieno[3,2-b]thiophene ring system, which is further substituted with a carboxylic acid group. It is primarily used in research and development due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group in its structure imparts unique electronic properties, making it a valuable tool in studying enzyme inhibition and activation. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, by modulating their activity through direct binding interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in the antioxidant defense system, leading to enhanced cellular resistance to oxidative stress. Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group enhances its binding affinity to target enzymes, leading to enzyme inhibition or activation. This compound has been shown to inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity can degrade over prolonged exposure to light and heat. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular function, including upregulation of detoxifying enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance antioxidant defenses and improve metabolic efficiency. At high doses, it can induce toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been identified, where the beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its biotransformation and elimination. The compound can also affect the levels of key metabolites, leading to changes in metabolic flux and energy production. Its interaction with cofactors such as NADPH further influences its metabolic fate and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been shown to accumulate in certain cellular compartments, such as the mitochondria, where it exerts its effects on cellular metabolism. The compound’s distribution is influenced by its lipophilicity and ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications. This localization is essential for its interaction with target enzymes and the modulation of cellular processes .

Preparation Methods

The synthesis of 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 3-(trifluoromethyl)thiophene with carbon disulfide under specific conditions to form the thieno[3,2-b]thiophene ring system, followed by carboxylation to introduce the carboxylic acid group . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric effects, making it valuable for various research applications.

Properties

IUPAC Name

6-(trifluoromethyl)thieno[3,2-b]thiophene-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3O2S2/c9-8(10,11)4-5-3(1-2-14-5)15-6(4)7(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUIOKSVKKVJAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC(=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190248
Record name 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193388-63-4
Record name 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193388-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)thieno[3,2-b]thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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